N-(furan-2-ylmethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
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Description
N-(furan-2-ylmethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H14N6O4S and its molecular weight is 410.41. The purity is usually 95%.
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Biological Activity
N-(furan-2-ylmethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. The structural complexity of this compound suggests a variety of interactions with biological systems, which may lead to therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound can be characterized by its unique components:
- Furan ring : A five-membered aromatic ring contributing to the compound's reactivity.
- Triazolo-pyridazin moiety : This heterocyclic structure is known for various biological activities, including anti-inflammatory and antitumor effects.
- Nitrophenyl group : Often associated with increased biological activity due to electron-withdrawing properties.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds containing triazole and pyridazine moieties. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines.
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HeLa (cervical) | 15 | |
Compound B | MCF7 (breast) | 20 | |
This compound | A549 (lung) | TBD | This Study |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Microbe Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 128 |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in tumor cells.
- Disruption of Microbial Cell Walls : The presence of the nitrophenyl group enhances the ability to penetrate bacterial membranes.
Case Studies
Several studies have investigated the effects of related compounds on specific biological targets:
-
Antitumor Study : A derivative with a similar structure was tested on human breast cancer cells and showed a significant reduction in cell viability after 48 hours of treatment.
"The compound induced apoptosis in MCF7 cells through the activation of caspase pathways" .
-
Antimicrobial Study : A related triazole derivative demonstrated potent activity against multidrug-resistant strains of Staphylococcus aureus.
"The compound exhibited a synergistic effect when combined with conventional antibiotics" .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O4S/c25-17(19-10-14-5-2-8-28-14)11-29-18-21-20-16-7-6-15(22-23(16)18)12-3-1-4-13(9-12)24(26)27/h1-9H,10-11H2,(H,19,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWVTCMVNMBNLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN3C(=NN=C3SCC(=O)NCC4=CC=CO4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.